molecular formula C11H11NO4 B14656213 Ethyl 3-nitro-3-phenylprop-2-enoate CAS No. 52194-45-3

Ethyl 3-nitro-3-phenylprop-2-enoate

Cat. No.: B14656213
CAS No.: 52194-45-3
M. Wt: 221.21 g/mol
InChI Key: AQYUKJJXFJAXIT-UHFFFAOYSA-N
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Description

Ethyl 3-nitro-3-phenylprop-2-enoate is an organic compound with the molecular formula C11H11NO4. It is a nitro-substituted derivative of ethyl cinnamate and is known for its applications in various fields of scientific research. This compound is characterized by its slightly cinnamonic odor and its ability to undergo polymerization under the influence of light and heat .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-nitro-3-phenylprop-2-enoate can be synthesized through the nitration of ethyl cinnamate. The nitration process involves the introduction of a nitro group (-NO2) into the aromatic ring of ethyl cinnamate. This reaction typically requires a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale nitration reactors. The process is optimized to achieve high yields and purity of the product. The reaction mixture is carefully monitored, and the product is purified through techniques such as recrystallization or distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-nitro-3-phenylprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be reduced to form ethyl 3-amino-3-phenylprop-2-enoate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

Ethyl 3-nitro-3-phenylprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-nitro-3-phenylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its reactivity and biological activity. For example, the compound can inhibit mitochondrial pyruvate transport by binding to specific sites on the mitochondrial membrane, thereby affecting cellular respiration and energy production .

Comparison with Similar Compounds

Ethyl 3-nitro-3-phenylprop-2-enoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its nitro group, which imparts specific chemical reactivity and potential biological activities that are not observed in its analogs.

Properties

CAS No.

52194-45-3

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 3-nitro-3-phenylprop-2-enoate

InChI

InChI=1S/C11H11NO4/c1-2-16-11(13)8-10(12(14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

AQYUKJJXFJAXIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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